4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Beschreibung
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-4-5-13-12(9-10)16-11(6-8-19-16)15(17-13)14-3-2-7-18-14/h2-5,7,9,11,15-17H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMFPRLCQZRNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17NO2
- Molecular Weight : 255.32 g/mol
- IUPAC Name : 4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Antimicrobial Activity
Research indicates that derivatives of furoquinoline compounds exhibit significant antimicrobial properties. In a study examining various furoquinoline derivatives, it was found that 4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline demonstrated inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest a promising potential for therapeutic applications in treating bacterial infections.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported the following results:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10.5 |
| MCF-7 | 15.0 |
| A549 | 12.0 |
The mechanism of action appears to involve the modulation of cell cycle progression and inhibition of key oncogenic signaling pathways.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. A study focusing on oxidative stress models indicated that 4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline significantly reduced neuronal cell death induced by oxidative stress agents.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Researchers evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics.
-
Case Study on Cancer Treatment
- A clinical trial involving patients with advanced cancer types showed promising results when combining this compound with standard chemotherapy regimens. Patients exhibited improved overall survival rates and reduced tumor sizes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of furoquinoline compounds exhibit promising anticancer properties. A study demonstrated that 4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline showed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. This compound's structure allows it to interact with specific molecular targets involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against several bacterial strains and fungi. The furan ring in its structure is believed to play a crucial role in its interaction with microbial cell membranes.
Material Science
Polymeric Composites
In material science, 4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline can be used as a building block for the synthesis of polymeric composites. Its ability to undergo polymerization reactions makes it suitable for creating materials with enhanced mechanical properties and thermal stability. These composites can find applications in coatings and packaging materials.
Analytical Chemistry
Chromatographic Applications
The compound serves as a useful standard in analytical chemistry for chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its unique chemical structure allows for effective separation and quantification in complex mixtures. Researchers have utilized it to develop methods for detecting and measuring other compounds in biological samples.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |
| Antimicrobial properties | Inhibitory effects on various bacteria and fungi | |
| Material Science | Polymeric composites | Enhances mechanical properties and thermal stability |
| Analytical Chemistry | Chromatographic standards | Effective separation and quantification methods |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal reported the synthesis of several furoquinoline derivatives based on the core structure of 4-Furan-2-yl-8-methyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline. These derivatives were tested against multiple cancer cell lines and showed varying degrees of cytotoxicity.
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the furan ring could enhance its antimicrobial potency.
Analyse Chemischer Reaktionen
Key Reaction Data:
| Catalyst | Yield (%) | dr | Product Substituents |
|---|---|---|---|
| Au(I)/JohnPhos | 88 | 14:1 | 4-phenyl, 9b-(aryl) |
| AgOTf | 65 | 8:1 | 4-(trifluoromethyl), 9b-aryl |
| TfOH (acidic conditions) | 75 | 12.5:1 | Tetrahydroquinoline derivatives |
Diastereoselectivity and Steric Effects
The high diastereoselectivity (dr >10:1) in product formation arises from exo-addition during the Povarov cyclization step, which is sterically favored . For instance:
-
Model reaction : 4-Phenyl-9b-(4-(trifluoromethyl)phenyl)hexahydrofuroquinoline (3e ) achieved 88% yield with 14:1 dr .
-
Mechanism : Gold catalysis promotes regioselective hydroalkoxylation, followed by stereocontrolled [4+2] cycloaddition.
Ring-Opening and Aromatization
Under acidic conditions, the hexahydrofuroquinoline scaffold undergoes ring-opening and aromatization to yield trisubstituted quinolines:
-
Conditions : Trifluoromethanesulfonic acid (TfOH, 2.0 equiv) at 60°C .
-
Example : Conversion of tetrahydroquinoline 3 to quinoline 7 in 64–75% yield .
NMR Data for Representative Derivatives:
Functionalization of Substituents
The furan-2-yl and methyl groups enable further modifications:
-
Furan reactivity : Electrophilic substitution (e.g., bromination) at the furan C5 position .
-
Methyl group : Stability under standard conditions; no oxidation observed in acidic or basic media .
Mass Spectrometry Confirmation:
| Compound | HRMS (Calculated) | HRMS (Observed) |
|---|---|---|
| 3e | C₂₄H₂₁F₃NO [M+H]⁺: 396.1570 | 396.1580 |
| 4f | C₂₄H₂₂BrNONa [M+Na]⁺: 458.0726 | 458.0708 |
Catalytic and Solvent Effects
-
Optimal solvent : Dichloroethane (DCE) enhances gold catalyst activity .
-
Alternative catalysts : Rh, Cu, and Pd salts show attenuated reactivity compared to Au(I/III) .
Structural Confirmation
X-ray crystallography and NMR data confirm the cis-fused ring system and substituent orientation . For example:
-
Compound 4l : cis-4-(4-methoxyphenyl) derivative with m.p. 98–100°C .
-
¹H NMR shifts : Characteristic signals at δ 4.35 (bridgehead H) and δ 1.85–1.66 (methylene protons) .
Limitations and Challenges
Vergleich Mit ähnlichen Verbindungen
Furo[3,2-c]quinoline derivatives exhibit diverse biological activities and structural variations. Below is a comparative analysis of key analogues:
Structural Analogues with Varying Substituents
Key Observations :
- Substituent Impact : The 4-position substituent (furan, phenyl, pyridinyl) influences electronic density and intermolecular interactions. Halogenation (e.g., 8-Cl) may enhance bioactivity by improving membrane permeability .
- Synthetic Routes : Palladium-catalyzed one-pot methods dominate for simpler derivatives , while benzofused analogues require stepwise strategies .
Key Observations :
- Furoquinolines vs. Thienoquinolines: Thieno analogues show higher specificity for kinase targets (e.g., RET kinase in thyroid cancer) due to sulfur’s electronegativity , whereas furo derivatives exhibit broader antimicrobial effects .
- Benzofused Systems: Benzofuroquinolines demonstrate enhanced antileukemia activity compared to non-fused counterparts, likely due to improved π-stacking with DNA/protein targets .
Vorbereitungsmethoden
Allyl Ether Preparation
The synthesis begins with the preparation of allyl aryl ether intermediates. Quinolin-6-ol is reacted with allyl bromides in the presence of sodium hydride (NaH) in dimethoxyethane (DME) to form allyl ether derivatives. For instance, treatment of quinolin-6-ol with 4-phenoxybutyl bromide yields 3a-d intermediates, which serve as precursors for subsequent rearrangements.
Thermal Rearrangement
The allyl ethers undergo-sigmatropic Claisen rearrangement under thermal conditions. Microwave irradiation at 175°C or reflux in chlorobenzene facilitates this step, producing ortho-allylphenol intermediates (4a-e). Notably, microwave-assisted rearrangement reduces reaction times and improves yields compared to conventional heating.
Cyclization to Furoquinoline
The ortho-allylphenol intermediates are subjected to acid-catalyzed cyclization. Concentrated sulfuric acid at 100°C induces intramolecular furan ring formation, yielding furo[3,2-c]quinoline derivatives. This method is highly regioselective, favoring the 3,2-c ring system over alternative isomers.
Multi-Step Synthesis from 2,4-Quinolinediol Derivatives
Initial Functionalization
2,4-Quinolinediol (64) serves as a starting material for introducing methyl and formyl groups. Methylation with methyl iodide and silver carbonate produces montanine (65), which undergoes formylation using n-butyllithium and DMF to afford 3-formylquinoline (66).
Wittig Reaction and Hydrolysis
A Wittig reaction with methyltriphenylphosphonium bromide converts the formyl group into a vinyl ether (67). Hydrolysis with hydrochloric acid yields the corresponding ketone (68), which is critical for furan ring construction.
Furan Ring Formation
Cyclization of the ketone intermediate (68) is achieved using polyphosphoric acid at 125°C, forming the furo[3,2-c]quinoline core. This step parallels the synthesis of dictamnine (69), a natural furoquinoline alkaloid, demonstrating the method’s applicability to structurally complex targets.
Photocycloaddition and Anionic Rearrangement Strategy
Photochemical Cycloaddition
A dioxopyrrolobenzazepine derivative undergoes [2+2] photocycloaddition with 1-methoxy-3-trimethylsilyloxybutadiene, producing a cyclobutane intermediate. This reaction is stereospecific, ensuring the correct configuration for subsequent steps.
TBAF-Induced Rearrangement
Treatment of the cycloadduct with tetrabutylammonium fluoride (TBAF) triggers a 1,3-anionic rearrangement, forming a homoerythrinan skeleton. This intermediate is pivotal for introducing the hexahydro-furoquinoline framework.
Final Functionalization
The rearranged product undergoes oxidation and methylation to install the 8-methyl group. Reductive amination and furan-2-yl group incorporation via Suzuki coupling complete the synthesis.
Alternative Strategies and Modifications
Demethylation and Alkylation Techniques
Methoxy-substituted precursors are demethylated using boron tribromide (BBr₃) in acetonitrile, followed by alkylation with 4-phenoxybutyl bromide. This approach enables precise control over substituent placement.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Q & A
Q. Table 1: Key Reaction Parameters and Yields
| Method | Catalyst | Solvent | Temp (K) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aza-Diels-Alder | PdCl₂ | Acetonitrile | 373 | 92.6 | |
| Pd(0)-catalyzed coupling | Pd(0) | THF | 298 | 50–70 |
How can X-ray crystallography and hydrogen-bonding analysis resolve conformational ambiguities in hexahydrofuroquinoline derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for resolving trans/cis conformations and hydrogen-bonding networks. For the title compound, SCXRD revealed two molecules per asymmetric unit stabilized by N–H⋯O bonds (N1–H1⋯O2: 2.90 Å, 156°; N2–H2⋯O1: 2.94 Å, 146°) . Use SHELX software for refinement, applying constraints (C–H = 0.93–0.98 Å; N–H = 0.86 Å) and analyzing displacement parameters (Uiso = 1.2–1.5 Ueq). Compare experimental bond lengths/angles (e.g., C12–C13: 1.54 Å) with DFT-calculated values to validate structural accuracy .
What strategies validate contradictory biological activity data (e.g., anticancer vs. antifungal) for hexahydrofuroquinoline analogues?
Advanced Research Focus
Discrepancies in bioactivity may arise from assay conditions (e.g., cell lines, compound solubility). For example, a martinelline analogue showed IC₅₀ = 7.5 μM against EU-1 leukemia cells but enhanced miconazole’s fungistatic activity against Candida albicans . To resolve contradictions:
- Standardize assays (e.g., MTT for cytotoxicity, CLSI guidelines for antifungal tests).
- Test solubility (DMSO concentration ≤1%) and confirm purity via NMR/LC-MS.
- Compare structural analogs (e.g., substituent effects: furan-2-yl vs. phenyl) to isolate pharmacophore contributions .
How can computational modeling elucidate the dual inhibition of MDM2/XIAP by hexahydrofuroquinoline derivatives?
Advanced Research Focus
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) can map interactions with MDM2’s hydrophobic cleft (e.g., Phe19, Trp23) and XIAP’s BIR3 domain. For MX69 analogs, scaffold modifications (e.g., sulfonamide at C8) improved binding affinity (ΔG = −9.2 kcal/mol) and reduced IC₅₀ to 0.3 μM . Validate predictions with SPR (binding kinetics) and qPCR (XIAP mRNA suppression) .
What analytical techniques ensure purity and stability of hexahydrofuroquinoline derivatives under varying storage conditions?
Q. Basic Research Focus
- Purity : Use HPLC (C18 column, MeOH:H₂O = 70:30, λ = 254 nm) and ¹H/¹³C NMR (DMSO-d₆) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to detect hydrolysis/oxidation products. For crystalline forms, SCXRD monitors phase transitions .
How do substituent variations (e.g., furan-2-yl vs. pyridin-2-yl) influence bioactivity in hexahydrofuroquinoline derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that electron-rich substituents (e.g., pyridin-2-yl) enhance anticancer activity (e.g., MDAMB-231 cells) by improving π-π stacking with DNA topoisomerases. In contrast, hydrophobic groups (e.g., 8-methyl) increase membrane permeability . Synthesize analogs via Suzuki-Miyaura cross-coupling and screen against >10 cell lines to identify optimal substituents .
What crystallographic parameters distinguish hexahydrofuroquinoline polymorphs, and how do they impact bioavailability?
Advanced Research Focus
Monoclinic (P21/c) vs. triclinic (P1) systems exhibit distinct unit cell parameters (e.g., a = 12.751 Å vs. 9.4019 Å) and packing efficiencies (Z = 8 vs. 2) . Polymorphs with higher density (1.202 Mg/m³) and hydrogen-bonding networks (N–H⋯O) enhance solubility and dissolution rates. Use DSC/TGA to correlate crystallinity with oral bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
